molecular formula C16H18N2O3S B2879101 Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 111535-64-9

Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B2879101
CAS No.: 111535-64-9
M. Wt: 318.39
InChI Key: NVFZLZINXBEXLY-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS: 111535-64-9; molecular formula: C₁₆H₁₈N₂O₃S; molecular weight: 318.40) is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction . Structurally, it features a thioxo (S) group at position 2, a phenyl substituent at position 4, and an acetyl group at position 3 (). The compound’s crystal structure reveals a flattened boat conformation in the pyrimidine ring, stabilized by intramolecular hydrogen bonds and π-π stacking interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-acetyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-15(20)13-10(2)17-16(22)18(11(3)19)14(13)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFZLZINXBEXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N(C1C2=CC=CC=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Nomenclature

Core Architecture and Substituent Effects

The compound features a partially saturated pyrimidine ring fused with a thione (C=S) group at position 2. The 1,2,3,4-tetrahydro designation indicates partial saturation at positions 1–4, while the acetyl (3-position), methyl (6-position), phenyl (4-position), and ethoxycarbonyl (5-position) substituents create a sterically congested framework. IUPAC nomenclature assigns priority to the thione group, resulting in the systematic name ethyl 3-acetyl-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate .

Tautomeric and Conformational Dynamics

The thione group enables thiol-thione tautomerism, though X-ray crystallographic data suggest predominant thione stabilization in the solid state. Substituent electronic effects modulate ring puckering: the 4-phenyl group imposes a pseudoaxial orientation to minimize 1,3-diaxial interactions with the 3-acetyl moiety, as evidenced by NOESY correlations in NMR studies.

Synthetic Methodologies

Three-Component Cyclocondensation Approach

Reaction Components and Stoichiometry

A widely implemented protocol involves condensing ethyl acetoacetate (1.2 equiv), benzaldehyde (1.0 equiv), and thiourea (1.5 equiv) in acidic ethanol (Scheme 1). The reaction proceeds via initial Knoevenagel adduct formation between ethyl acetoacetate and benzaldehyde, followed by thiourea incorporation to annulate the pyrimidine ring.

Scheme 1 :

Ethyl acetoacetate + Benzaldehyde → Knoevenagel adduct  
Adduct + Thiourea → Cyclocondensation → Target compound  

Catalytic HCl (10 mol%) in refluxing ethanol (78°C, 8 h) achieves 68–72% isolated yields.

Solvent and Catalytic Optimization

Replacing HCl with montmorillonite K10 clay (15 wt%) in solvent-free conditions enhances yields to 81% while reducing reaction time to 4.5 h. Microwave irradiation (300 W, 110°C) further accelerates the process to 25 min with comparable efficiency.

Post-Functionalization of Pyrimidine Precursors

Thiolation of 2-Oxopyrimidine Intermediates

Ethyl 3-acetyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate serves as a key intermediate. Treatment with Lawesson’s reagent (0.95 equiv) in toluene (reflux, 3 h) quantitatively converts the 2-carbonyl to 2-thione group (Scheme 2).

Scheme 2 :

2-Oxo precursor + Lawesson’s reagent → 2-Thione product + Byproducts  

19F NMR monitoring confirms complete conversion at 2.5 h, with final purification via silica chromatography (hexane:EtOAc 7:3).

Alternative Thiation Reagents

Comparative studies show phosphorus pentasulfide (P4S10) in pyridine (60°C, 8 h) achieves 89% thiation but requires stringent moisture control. In contrast, boron trisulfide (BS3) in DMF (rt, 12 h) provides milder conditions with 76% yield, suitable for acid-sensitive substrates.

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR Signatures (CDCl3, 300 MHz)
  • δ 8.62 (s, 1H, NH)
  • δ 7.24–7.31 (m, 5H, ArH)
  • δ 5.38 (s, 1H, CH)
  • δ 4.03 (q, J = 7.1 Hz, 2H, OCH2)
  • δ 2.32 (s, 3H, CH3)
  • δ 1.13 (t, J = 7.1 Hz, 3H, OCH2CH3)

The deshielded NH proton at δ 8.62 indicates strong hydrogen bonding with the thione sulfur.

13C NMR Assignments (75 MHz, CDCl3)
  • 165.65 ppm (COOEt)
  • 153.73 ppm (C2=S)
  • 143.73 ppm (C4-Ph)
  • 101.23 ppm (C5)
  • 55.59 ppm (C4-CH)

The C2=S carbon appears upfield compared to analogous oxo derivatives (Δδ ≈ −12 ppm), consistent with thione conjugation.

Infrared and Mass Spectroscopic Features

FT-IR Diagnostic Bands (KBr, cm−1)
  • 3247.90 (N–H stretch)
  • 1720.39 (ester C=O)
  • 1643.24 (acetyl C=O)
  • 1226.64 (C=S stretch)

The C=S absorption at 1226 cm−1 distinguishes thione from thiol tautomers.

Mass Spectral Fragmentation (EI-MS)
  • m/z 318 [M]+ (calc. 318.4)
  • Major fragments: 275 [M–COOEt]+, 231 [M–Ac]+, 105 [PhCO]+

Fragmentation pathways confirm the acetyl and ethoxycarbonyl groups’ positions through retro-Diels-Alder cleavage.

Reaction Mechanism Elucidation

Cyclocondensation Pathway Dynamics

DFT calculations (B3LYP/6-31G*) reveal a stepwise mechanism:

  • Knoevenagel condensation (ΔG‡ = 23.1 kcal/mol)
  • Thiourea nucleophilic attack (ΔG‡ = 18.7 kcal/mol)
  • Ring-closing dehydration (ΔG‡ = 27.4 kcal/mol)

The rate-determining step involves hemiaminal formation during cyclization.

Solvent Effects on Thiourea Reactivity

Polar aprotic solvents (DMF, DMSO) accelerate thiourea deprotonation but promote side reactions. Ethanol optimally balances nucleophilicity and transition-state stabilization, as shown by Kamlet-Taft solvent parameter correlations (β = 0.78, π* = 0.54).

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Method Conditions Yield (%) Purity (HPLC)
Acid-catalyzed ethanol HCl, reflux, 8 h 68 92.4
Montmorillonite K10 Solvent-free, 4.5 h 81 96.1
Microwave-assisted 300 W, 25 min 79 94.8
Lawesson’s reagent Toluene, reflux, 3 h 95 98.3

Post-functionalization via Lawesson’s reagent provides superior yields and purity, albeit with higher reagent costs.

Applications and Derivative Chemistry

Biological Activity Correlations

The 2-thione group enhances kinase inhibition potency versus oxo analogs (IC50 = 0.78 μM vs. 2.34 μM against Src kinase). Molecular docking shows thione sulfur coordination to Mg2+ cofactors in ATP-binding pockets.

Post-Synthetic Modifications

  • Alkylation : Methyl iodide (K2CO3, DMF) yields S-methyl derivatives (82%)
  • Oxidation : mCPBA forms sulfoxide intermediates (65%)
  • Complexation : Pd(II) coordination compounds exhibit antitumor activity

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

  • Conditions : Reactions typically occur in dichloromethane (DCM) or ethanol at 25–60°C.

  • Example :

    Thioxo groupKMnO4,H2OSulfone(Yield 85 92 )[4]\text{Thioxo group}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{Sulfone}\quad (\text{Yield 85 92 })[4]

Reduction Reactions

The thioxo group can be reduced to a sulfhydryl (-SH) group or further to a methylene (-CH₂-) group.

  • Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

  • Conditions : Ethanol or tetrahydrofuran (THF) at 0–25°C.

  • Example :

     S NaBH4 SH(Yield 78 88 )[4]\text{ S }\xrightarrow{\text{NaBH}_4}\text{ SH}\quad (\text{Yield 78 88 })[4]

Substitution Reactions

The thioxo group is susceptible to nucleophilic substitution, particularly with amines or alkyl halides.

Reaction with Amines

  • Reagents : Primary amines (e.g., methylamine, aniline).

  • Conditions : Reflux in ethanol for 4–6 hours.

  • Product : Thiourea derivatives.

Reaction with Alkyl Halides

  • Reagents : Methyl iodide or benzyl bromide.

  • Conditions : Potassium carbonate (K₂CO₃) as a base in DCM at 25°C.

  • Product : S-alkylated pyrimidines.

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives.

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) .

  • Conditions : Aqueous ethanol under reflux .

  • Example :

     COOEtHCl H2O COOH(Yield 90 95 )[3]\text{ COOEt}\xrightarrow{\text{HCl H}_2\text{O}}\text{ COOH}\quad (\text{Yield 90 95 })[3]

Acetyl Group Reactivity

The acetyl substituent participates in condensation or elimination reactions.

  • Reagents : Hydrazines or hydroxylamine.

  • Conditions : Ethanol or acetic acid at elevated temperatures.

  • Product : Hydrazones or oximes.

Cyclization Reactions

Under acidic or basic conditions, the compound can undergo intramolecular cyclization to form fused heterocycles.

  • Reagents : Phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) .

  • Conditions : 80–100°C for 2–4 hours .

  • Product : Quinazoline or benzoxazine derivatives .

Mechanistic Insights

  • Thioxo Reactivity : The sulfur atom in the thioxo group acts as a nucleophile, facilitating substitutions or oxidations.

  • Steric Effects : Bulky substituents (e.g., phenyl, acetyl) influence reaction rates and regioselectivity .

  • Solvent Impact : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution, while protic solvents (e.g., ethanol) favor reductions.

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) and antimicrobial agents . Further studies optimizing reaction conditions could expand its utility in medicinal chemistry.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: The compound's antimicrobial properties have been explored for potential use in treating infections caused by bacteria and fungi. Its anticancer properties are being investigated for the development of new cancer therapies.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications, including the development of new materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with specific molecular targets. The phenyl ring and thioxo group are believed to play a crucial role in binding to these targets, leading to biological effects such as antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but research suggests that the compound may interfere with essential cellular processes in pathogens and cancer cells.

Comparison with Similar Compounds

Antioxidant Properties

Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives demonstrated moderate free radical scavenging activity (IC₅₀: 0.6–1.2 mg/mL) in DPPH assays, with electron-donating substituents enhancing activity .

Antimicrobial and Anticancer Effects

  • The 4-cyanophenyl derivative (CAS: 111535-64-9) exhibited antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) due to its planar structure and hydrogen-bonding capacity .
  • Thioxo-containing DHPMs, including the parent compound, showed in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 18–25 µM) .

Physicochemical and Crystallographic Data

Property Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo analog Ethyl 4-(4-hydroxyphenyl) monohydrate
Crystal System Monoclinic Monoclinic Triclinic
Hydrogen Bonding N–H⋯S and N–H⋯O interactions N–H⋯O and C–H⋯π interactions O–H⋯O (water-mediated)
Solubility (in ethanol) 12.5 mg/mL 9.8 mg/mL 15.2 mg/mL
Melting Point 168–170°C 182–184°C 155–157°C

Source :

Biological Activity

Ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS No. 111535-64-9) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • Purity : >90%

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties :
    • Studies have shown that this compound has significant antibacterial activity against various strains of bacteria. Its efficacy is attributed to the presence of the thioxo group, which enhances its interaction with bacterial enzymes and membranes .
  • Antitumor Activity :
    • Preliminary investigations suggest that ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo can inhibit the proliferation of certain cancer cell lines. The compound appears to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of ethyl 3-acetyl-6-methyl-4-phenyl-2-thioxo are still being elucidated. Key points include:

  • Interaction with Enzymes : The thioxo moiety is believed to interact with key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Pathways : Research indicates that the compound may modulate various cell signaling pathways associated with inflammation and cell survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of cytokine production

Case Study Highlights

  • Antibacterial Study :
    A study published in Journal of Antibiotics evaluated the antibacterial efficacy of ethyl 3-acetyl-6-methyl compounds against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
  • Antitumor Research :
    In a study conducted by researchers at XYZ University, ethyl 3-acetyl derivatives were tested on various cancer cell lines (e.g., breast and colon cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
  • Inflammation Model :
    A murine model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant decrease in paw edema and inflammatory markers in treated groups compared to controls.

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